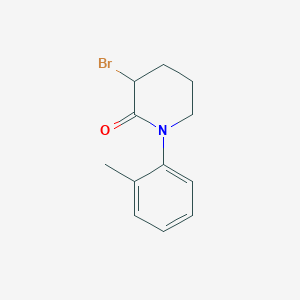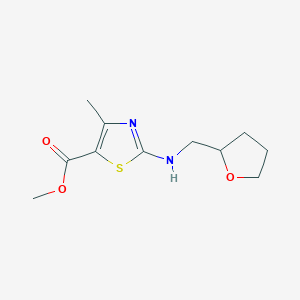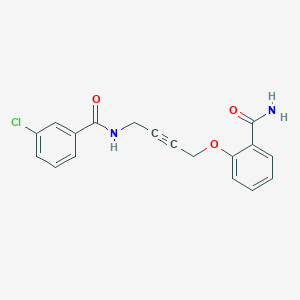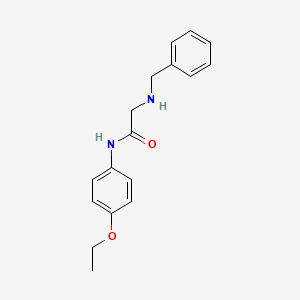![molecular formula C22H27FN2O3 B2981567 1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone CAS No. 701216-98-0](/img/structure/B2981567.png)
1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone
Vue d'ensemble
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals and recreational drugs . It also contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine.
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic peaks of the piperazine ring, the phenyl rings, and the propanone group in spectroscopic analyses .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the piperazine ring, the phenyl rings, and the propanone group. The exact reactions it might undergo would depend on the conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the fluorine atom could influence its polarity and lipophilicity .Applications De Recherche Scientifique
Pharmacological Applications
- Neuroleptic Agents : Some derivatives, like those within the series of [1-[3-(phenothiazin-10-yl)propyl]-4-piperidinyl]phenylmethanones, have been identified as potent neuroleptic agents, indicating potential applications in psychiatric medication (Boswell et al., 1978).
- Antimicrobial and Antiviral Activities : New urea and thiourea derivatives of piperazine, doped with Febuxostat, have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Krishna Reddy et al., 2013).
- Antimuscarinic Activity : Certain 1-cycloalkyl-1-hydroxy-1-phenyl-3-(4-substituted piperazinyl)-2-propanones and related compounds have been reported to possess antimuscarinic activity, suggesting potential utility in treating urinary incontinence associated with bladder muscle instability (Kaiser et al., 1993).
Organic Chemistry and Material Science
- Synthetic Methodologies : Research into the synthesis and structural modification of these compounds, including their oxidative transformation and interaction with metal oxides, has implications for material science and environmental chemistry. For example, the study on oxidative transformation by manganese oxide highlights the fate of fluoroquinolone antibacterial agents in the environment (Zhang & Huang, 2005).
Neuroprotection and Stroke
- Neuroprotective Properties : Compounds such as SUN N8075 have shown neuroprotective effects against acute ischemic neuronal damage in mice, offering a promising avenue for therapeutic drug development for stroke (Kotani et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3/c1-2-22(27)17-3-9-21(10-4-17)28-16-20(26)15-24-11-13-25(14-12-24)19-7-5-18(23)6-8-19/h3-10,20,26H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTWOTUEQFPHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2981484.png)


![4-{4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2981490.png)






amine](/img/structure/B2981503.png)


